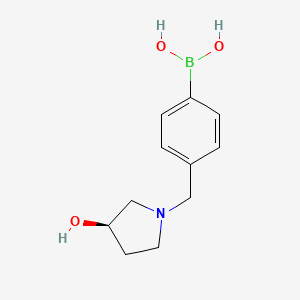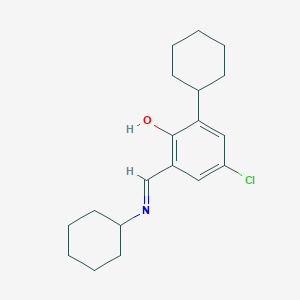
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine, also known as N-chloro-3-cyclohexylsalicylidene-cyclohexylamine, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents, such as benzene, toluene, and chloroform, and can be synthesized in the lab. Its structure consists of a cyclohexyl ring with an amine group attached to a chloro-salicylidene group. This compound has been studied extensively in recent years due to its unique properties and potential applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine involves the condensation of 5-chloro-3-cyclohexylsalicylaldehyde with cyclohexylamine in the presence of a catalyst.
Starting Materials
5-chloro-3-cyclohexylsalicylaldehyde, cyclohexylamine, catalyst
Reaction
Step 1: Dissolve 5-chloro-3-cyclohexylsalicylaldehyde in a suitable solvent such as ethanol or methanol., Step 2: Add cyclohexylamine to the solution and stir the mixture at room temperature for several hours., Step 3: Add a catalyst such as p-toluenesulfonic acid or sulfuric acid to the reaction mixture and heat the mixture under reflux for several hours., Step 4: Allow the reaction mixture to cool and then filter the solid product., Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities., Step 6: Dry the product under vacuum to obtain N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine as a solid.
科学研究应用
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine has a wide range of applications in scientific research. It has been used as a model compound to study the structure and reactivity of organic molecules. It has also been used in the synthesis of novel compounds with potential applications in medicine and biotechnology. Additionally, it has been used as a catalyst in organic synthesis, and in the synthesis of polymers and other materials.
作用机制
The mechanism of action of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate in order to facilitate the desired reaction. Additionally, it is believed that the compound can act as an electron acceptor, accepting electrons from the substrate in order to facilitate the desired reaction.
生化和生理效应
The biochemical and physiological effects of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine have not been extensively studied. However, it is believed that the compound may have some antioxidant properties, as well as some anti-inflammatory and anti-cancer effects. Additionally, it has been suggested that the compound may have some protective effects against oxidative stress and cellular damage.
实验室实验的优点和局限性
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine has a number of advantages and limitations for lab experiments. One of the main advantages is that the compound is relatively easy to synthesize in the lab, and can be used in a wide range of experiments. Additionally, the compound is relatively inexpensive and can be stored for long periods of time without degrading. However, the compound is also sensitive to air and light and can degrade over time if not stored properly. Additionally, the compound is toxic and should be handled with caution.
未来方向
The potential applications of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine are numerous. Future research could focus on the development of new synthetic methods for the production of the compound, as well as its use as a catalyst in organic synthesis. Additionally, further research could focus on the biochemical and physiological effects of the compound, as well as its potential applications in medicine and biotechnology. Finally, research could also focus on the development of new materials and polymers using the compound as a starting material.
属性
IUPAC Name |
4-chloro-2-cyclohexyl-6-(cyclohexyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO/c20-16-11-15(13-21-17-9-5-2-6-10-17)19(22)18(12-16)14-7-3-1-4-8-14/h11-14,17,22H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRCPNFPCJZLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

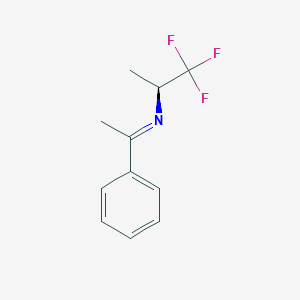
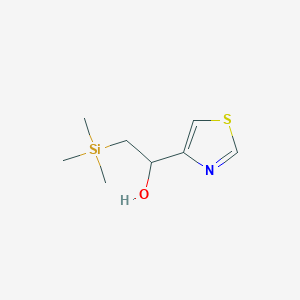
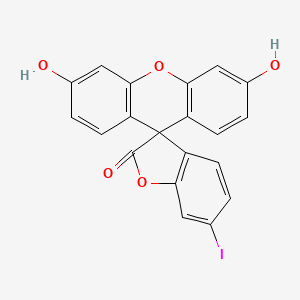
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
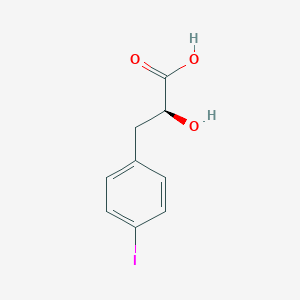
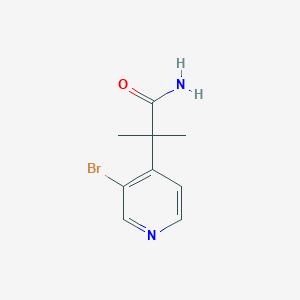
![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
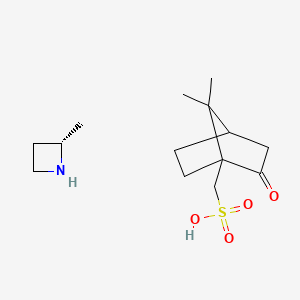
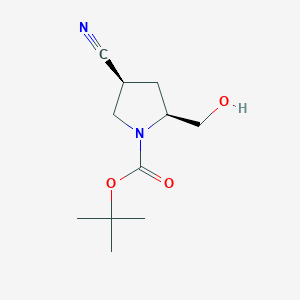
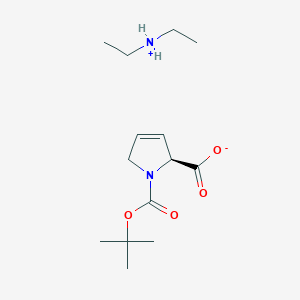
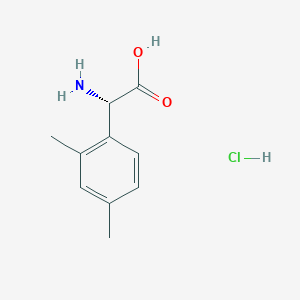
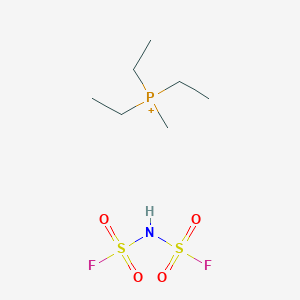
![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)
